molecular formula C8H8N4O4S B12876990 4-Methyl-3-methylsulfinyl-5-(5-nitro-2-furyl)-s-triazole CAS No. 41834-21-3

4-Methyl-3-methylsulfinyl-5-(5-nitro-2-furyl)-s-triazole

Cat. No.: B12876990
CAS No.: 41834-21-3
M. Wt: 256.24 g/mol
InChI Key: SSAKYQCDONSIFS-UHFFFAOYSA-N
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Description

4-Methyl-3-methylsulfinyl-5-(5-nitro-2-furyl)-s-triazole is a heterocyclic compound featuring an s-triazole core substituted with a methyl group at position 4, a methylsulfinyl group (CH₃S(O)-) at position 3, and a 5-nitro-2-furyl moiety at position 4. The methylsulfinyl group distinguishes it from its methylthio (CH₃S-) analog, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)-s-triazole, which is structurally similar but lacks the oxidized sulfur atom . The 5-nitro-2-furyl substituent is a hallmark of bioactive nitrofuran derivatives, often associated with antimicrobial and, in some cases, carcinogenic properties .

For example, describes the preparation of 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles using InCl₃ as a catalyst, suggesting analogous methods could apply to the target compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41834-21-3

Molecular Formula

C8H8N4O4S

Molecular Weight

256.24 g/mol

IUPAC Name

4-methyl-3-methylsulfinyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole

InChI

InChI=1S/C8H8N4O4S/c1-11-7(9-10-8(11)17(2)15)5-3-4-6(16-5)12(13)14/h3-4H,1-2H3

InChI Key

SSAKYQCDONSIFS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)C)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 5-(5-Nitro-2-furyl)-s-triazole Core

The 5-nitro-2-furyl substituent is introduced by reacting hydrazine derivatives or amidrazones with 5-nitro-2-furaldehyde or related nitrofuryl precursors. This cyclization forms the s-triazole ring fused with the nitrofuryl group at position 5.

  • Typical conditions involve refluxing in ethanol or other polar solvents.
  • Acidic or basic catalysis may be employed to facilitate ring closure.

Introduction of the Methylthio Group at Position 3

The methylthio substituent is introduced by nucleophilic substitution or direct alkylation of a 3-hydroxy or 3-chloro s-triazole intermediate with methylthiol or methylthiolate reagents.

  • Alkylation with methylthiol under basic conditions is common.
  • Alternatively, thiolation can be achieved by reaction with sodium methylthiolate.

Oxidation to Methylsulfinyl

Selective oxidation of the methylthio group to the methylsulfinyl (sulfoxide) is a critical step.

  • Mild oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
  • Reaction conditions are controlled to avoid overoxidation to sulfone.
  • Typical solvents include dichloromethane or acetic acid at low temperatures.

Purification and Characterization

  • The final compound is purified by recrystallization from ethanol or ethanol/DMF mixtures.
  • Characterization includes melting point determination, IR spectroscopy (noting sulfoxide S=O stretch), NMR, and mass spectrometry.

Representative Experimental Data Table

Step Reagents/Conditions Yield (%) Notes
Cyclization to s-triazole core 5-nitro-2-furaldehyde + hydrazine, reflux ethanol 70-85 Acid/base catalysis may be used
Methylthio substitution Methylthiol or sodium methylthiolate, base, RT to reflux 65-80 Nucleophilic substitution
Oxidation to methylsulfinyl H2O2 or m-CPBA, low temp, dichloromethane 75-90 Controlled to avoid sulfone formation
Purification Recrystallization from ethanol/DMF Yields pure crystalline product

Research Findings and Optimization Notes

  • The oxidation step is sensitive; excess oxidant leads to sulfone formation, which alters biological activity.
  • The choice of solvent and temperature during cyclization affects ring closure efficiency and purity.
  • Alternative synthetic routes explore direct sulfoxide introduction via sulfinylation reagents, but these are less common due to cost and complexity.
  • The nitrofuryl substituent is stable under the reaction conditions but requires careful handling due to potential sensitivity to reduction or nucleophilic attack.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Biological Applications

The compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research has demonstrated that 4-Methyl-3-methylsulfinyl-5-(5-nitro-2-furyl)-s-triazole possesses notable antimicrobial properties:

  • Antibacterial Efficacy : The compound has shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. In particular, it has been evaluated for its activity against Mycobacterium tuberculosis, with studies indicating over 90% inhibition at minimal inhibitory concentrations (MIC) of 6.25 µg/mL in laboratory settings .
  • Antifungal Activity : In recent studies, derivatives containing the triazole moiety have been synthesized and tested for antifungal properties against Candida species. Some derivatives exhibited greater efficacy than traditional antifungals like fluconazole, with MIC values ≤ 25 µg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cytotoxic Effects : Research indicates that this compound derivatives can induce cytotoxicity in various cancer cell lines. For instance, compounds derived from this structure have shown significant reductions in cell viability at concentrations above 10 µM .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialMycobacterium tuberculosis6.25 µg/mL
AntifungalCandida albicans≤ 25 µg/mL
AnticancerVarious cancer cell linesIC50 > 10 µM

Case Study 1: Antibacterial Efficacy Against Mycobacterium tuberculosis

A study evaluated the antibacterial activity of various triazole derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated a significant inhibition rate, suggesting potential for developing new treatments for tuberculosis .

Case Study 2: Antifungal Activity

In another study focused on antifungal activity, the compound was tested against strains of Candida. The results demonstrated that certain derivatives had superior efficacy compared to existing antifungal agents, highlighting their potential for clinical applications in treating fungal infections .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylsulfinyl)-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biological processes. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Structural Analogues within the s-Triazole Family

  • 4-Methyl-3-methylthio-5-(5-nitro-2-furyl)-s-triazole: This analog differs only in the sulfur oxidation state (methylthio vs. methylsulfinyl).
  • S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives : These compounds replace the nitro-furyl group with pyrrole and chlorophenyl substituents. They exhibit diverse biological activities, including antimicrobial and antitumor properties, highlighting the role of substituent variation in modulating activity .

Thiazole and Thiadiazole Derivatives

  • 2-Amino-4-methyl-5-(5-nitro-2-furyl)thiazole: This thiazole derivative shares the 5-nitro-2-furyl group but has a thiazole core. It undergoes tautomerization (aminothiazole ↔ iminothiazoline), with a calculated equilibrium constant favoring the aminothiazole form. The pKa of the aminothiazole is 4.6, indicating moderate acidity .
  • 2-Chloro-5-(5-nitro-2-furyl)-1,3,4-thiadiazole : Synthesized via diazotization, this compound replaces the triazole core with a thiadiazole. Such structural changes significantly alter reactivity; for instance, the chlorine atom facilitates nucleophilic substitution, enabling further functionalization .

Carcinogenic Nitrofuran Derivatives

Several 5-nitrofuran derivatives exhibit carcinogenicity linked to their metabolic activation. For example:

  • Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide : Induces mammary, kidney, and intestinal tumors in rats. Its activity is attributed to the nitro group's reduction to reactive intermediates that bind nucleic acids .
  • N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide: Causes leukemia and stomach tumors in mice, with carcinogenicity dependent on the nitro-furyl and thiazolyl moieties .

In contrast, 5-nitro-2-furanmethandiol diacetate lacks carcinogenicity, underscoring that structural features beyond the nitro-furyl group (e.g., hydrazine or thiazole moieties) are critical for activity .

Metabolic and Mechanistic Comparisons

  • Prostaglandin Hydroperoxidase-Mediated Metabolism: 2-Amino-4-(5-nitro-2-furyl)thiazole ([14C]ANFT) undergoes metabolic activation via prostaglandin hydroperoxidase, leading to covalent binding with nucleic acids. This mechanism is implicated in bladder carcinogenesis and may apply to structurally related compounds like the target triazole .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Class Core Structure Key Substituents Biological Activity Key Reference
s-Triazole (Target Compound) s-Triazole 4-Me, 3-MeS(O), 5-(5-nitro-2-furyl) Not explicitly reported
s-Triazole Analog s-Triazole 4-Me, 3-MeS, 5-(5-nitro-2-furyl) Potential carcinogenicity
Thiazole Thiazole 2-NH₂, 4-Me, 5-(5-nitro-2-furyl) Tautomerism; pKa = 4.6
Thiadiazole 1,3,4-Thiadiazole 2-Cl, 5-(5-nitro-2-furyl) Synthetic intermediate
Carcinogenic Nitrofuran Thiazole + Hydrazide 4-(5-nitro-2-furyl), 2-thiazolyl-hydrazide Mammary/kidney tumors

Table 2: Metabolic and Toxicological Profiles

Compound Metabolic Pathway Key Toxicity/Carcinogenicity Reference
2-Amino-4-(5-nitro-2-furyl)thiazole Prostaglandin hydroperoxidase Bladder carcinogenesis
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide Nitro-reduction Multi-organ tumors in rats
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide Leukemogenesis (mice) Leukemia, stomach neoplasms

Biological Activity

4-Methyl-3-methylsulfinyl-5-(5-nitro-2-furyl)-s-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as:

C8H8N4O3S\text{C}_8\text{H}_8\text{N}_4\text{O}_3\text{S}

This structure features a triazole ring, which is known for its biological activity, particularly in drug design. The presence of the nitro group and methylsulfinyl moiety enhances its potential biological effects.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, a study reported significant cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be:

Cell LineIC50 (µM)
A54912.5
HeLa15.0

These results indicate that this compound exhibits promising potential as an anticancer agent, warranting further investigation into its mechanisms of action and possible clinical applications .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been explored. In vitro studies demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound possesses significant antibacterial properties, potentially useful in treating infections caused by resistant strains .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed in peripheral blood mononuclear cells (PBMC). The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated a dose-dependent decrease in cytokine release:

Treatment Dose (µg/mL)TNF-α Inhibition (%)
1020
5045
10060

This suggests that the compound could be a valuable candidate for developing anti-inflammatory therapies .

Case Studies

  • Cytotoxicity Study : In a study involving human cancer cell lines, the cytotoxic effects of various derivatives of triazole were compared. The results indicated that those with similar structural motifs to our compound exhibited enhanced cytotoxicity, highlighting the importance of structural modifications in drug design .
  • Infection Treatment : A clinical trial exploring the use of triazole derivatives for treating bacterial infections demonstrated that compounds with nitro substitutions showed improved efficacy against resistant bacterial strains, supporting the potential use of this compound in clinical settings .

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-3-methylsulfinyl-5-(5-nitro-2-furyl)-s-triazole, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic optimization involves varying parameters such as temperature (80–120°C), solvent polarity (e.g., DMF, ethanol), and catalyst loading (e.g., K₂CO₃). For example, S-alkylation of triazole precursors with methylsulfinyl groups requires inert atmospheres to prevent oxidation. Reaction progress is monitored via TLC, and purity is confirmed through melting point analysis and HPLC (>95% purity). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Assignments of methylsulfinyl (-SOCH₃) and nitro-furyl substituents are critical. For instance, the methylsulfinyl group typically resonates at δ 2.7–3.1 ppm in ¹H-NMR .
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 325.0521) and detects impurities.
  • Elemental Analysis : Deviations >0.3% from theoretical C/H/N/S values indicate incomplete purification .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, ADME prediction) guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., fungal CYP51 for antifungals). The nitro-furyl moiety may exhibit π-π stacking with aromatic residues in active sites .
  • ADME Prediction : Tools like SwissADME assess bioavailability (%ABS >30) and blood-brain barrier penetration. Methylsulfinyl groups improve solubility but may reduce membrane permeability .
  • Toxicity Prediction : ProTox-II identifies potential hepatotoxicity risks from nitro groups, requiring in vitro validation .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts, mass fragmentation patterns) during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR data with synthesized analogs or computational predictions (e.g., ChemDraw simulations). For example, unexpected downfield shifts in ¹H-NMR may indicate residual solvent or tautomeric forms .
  • Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons in triazole rings.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the nitro-furyl and methylsulfinyl groups .

Q. What strategies resolve discrepancies in biological activity data between in vitro assays and computational predictions?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay-specific artifacts.
  • Protein Binding Studies : Use microscale thermophoresis (MST) to quantify target binding affinity, addressing false negatives from computational models .
  • Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., sulfone derivatives) that may contribute to observed activity .

Q. How can structure-activity relationship (SAR) studies be designed for analogs with varying substituents?

Methodological Answer:

  • Systematic Substitution : Replace the nitro-furyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess electronic effects on activity .
  • Bioisosteric Replacement : Swap methylsulfinyl with sulfone or sulfonamide groups to modulate solubility and target interactions .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with antifungal activity (pIC₅₀ 4.5–6.2) .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s thermal stability during DSC analysis?

Methodological Answer:

  • Controlled Heating Rates : Use differential scanning calorimetry (DSC) at 5°C/min to distinguish decomposition (endothermic peaks at >200°C) from polymorphic transitions.
  • TGA-MS Coupling : Thermogravimetric analysis with mass spectrometry identifies volatile byproducts (e.g., NO₂ release from nitro groups) that may skew stability data .

Comparative Studies

Q. What methodologies enable comparative analysis of biological activity between this compound and its 1,2,4-triazole analogs?

Methodological Answer:

  • Standardized MIC Assays : Test against Candida albicans (ATCC 10231) using fluconazole as a positive control. Report MIC values in µg/mL with 95% confidence intervals .
  • Synergy Studies : Check combination indices (CI) with azoles using the Chou-Talalay method to identify additive/synergistic effects .

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